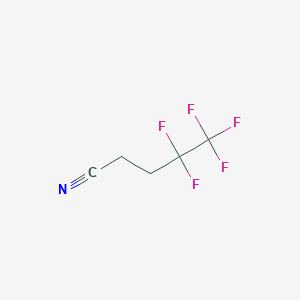

3,3,4,4,4-Pentafluoropentanenitrile

Beschreibung

These compounds share a fully fluorinated terminal segment (C-F₅) but differ in functional groups (e.g., iodide, alcohol, ketone).

Eigenschaften

IUPAC Name |

4,4,5,5,5-pentafluoropentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F5N/c6-4(7,2-1-3-11)5(8,9)10/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJRGCHSIGQKAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-Pentafluoropentanenitrile typically involves the fluorination of pentanenitrile derivatives. One common method includes the reaction of pentanenitrile with elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods: Industrial production of 3,3,4,4,4-Pentafluoropentanenitrile may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The process requires stringent safety measures due to the highly reactive and potentially hazardous nature of the reagents involved .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3,4,4,4-Pentafluoropentanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the nitrile group.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed:

Substitution: Formation of various substituted pentanenitrile derivatives.

Reduction: Formation of 3,3,4,4,4-pentafluoropentanamine.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

3,3,4,4,4-Pentafluoropentanenitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.

Medicine: Explored for its potential use in drug development due to its unique fluorinated structure, which can enhance the metabolic stability and bioavailability of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation

Wirkmechanismus

The mechanism of action of 3,3,4,4,4-Pentafluoropentanenitrile involves its interaction with molecular targets through its nitrile group and fluorinated backbone. The nitrile group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s electronic properties, making it a versatile reagent in organic synthesis. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Fluorinated Butane Derivatives

Structural and Functional Group Differences

The evidence highlights four key compounds for comparison:

Physical and Chemical Properties

- Thermal Stability : Fluorinated iodides (e.g., 3,3,4,4,4-Pentafluoro-1-iodobutane) exhibit moderate stability but require stabilization with copper to prevent decomposition . Alcohols and ketones demonstrate higher thermal resistance due to strong hydrogen bonding (alcohols) and electron-withdrawing effects (ketones) .

- Reactivity : The iodide group in 3,3,4,4,4-Pentafluoro-1-iodobutane facilitates nucleophilic substitutions, making it valuable in cross-coupling reactions . Alcohols are utilized in esterification and etherification, while ketones serve as electrophilic intermediates .

- Hydrophobicity: Fluorinated alcohols (e.g., 3,3,4,4,4-Pentafluoro-2-butanol) show enhanced hydrophobicity compared to non-fluorinated analogs, a trait critical for designing water-resistant materials .

Commercial and Research Relevance

- 3,3,4,4,4-Pentafluoro-1-iodobutane: Limited commercial availability (annual sales: 91 bottles) but critical in niche applications like fluorinated surfactant synthesis .

- Fluorinated Alcohols: Higher demand (e.g., 3,3,4,4,4-Pentafluoro-2-butanol: 151 bottles/year) due to their versatility in pharmaceuticals and agrochemicals .

- Fluorinated Ketones : Used as solvents in electronics manufacturing and specialty polymer synthesis .

Inferred Insights for 3,3,4,4,4-Pentafluoropentanenitrile

Though direct data is absent, extrapolating from the compared compounds suggests:

- Applications : Likely roles as intermediates in fluorinated polymer synthesis (e.g., nitrile rubber modification) or agrochemical precursors.

- Challenges : High electronegativity of fluorine and nitrile groups may reduce thermal stability compared to alcohols or ketones.

Biologische Aktivität

3,3,4,4,4-Pentafluoropentanenitrile is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through a review of existing literature, including case studies and research findings.

- Molecular Formula : C5F5N

- Molecular Weight : 155.06 g/mol

- Structure : The compound features a pentane backbone with five fluorine substituents and a nitrile group.

Biological Activity Overview

Research indicates that 3,3,4,4,4-Pentafluoropentanenitrile exhibits various biological activities. Its interaction with biological systems can be categorized into several areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties. Its fluorinated structure could enhance membrane permeability and disrupt microbial cell functions.

- Signal Molecule Activity : Similar to other fluorinated compounds, 3,3,4,4,4-Pentafluoropentanenitrile may act as a signaling molecule in bacterial communication. The synthesis of related compounds has shown involvement in quorum sensing mechanisms in bacteria such as Vibrio harveyi.

- Toxicological Studies : Toxicological assessments have indicated varying degrees of toxicity depending on the concentration and exposure duration. The compound's high fluorine content may contribute to its bioactivity and potential toxicity.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potential inhibition of bacterial growth | |

| Quorum Sensing | Involvement in bacterial communication | |

| Toxicity | Varying toxicity levels observed |

Case Study Analysis

Discussion

The biological activity of 3,3,4,4,4-Pentafluoropentanenitrile is closely linked to its chemical structure. The presence of multiple fluorine atoms enhances its lipophilicity and stability in biological systems. This characteristic may contribute to its antimicrobial properties and its role as a signaling molecule in bacterial communities.

Further research is necessary to elucidate the mechanisms underlying its biological activities and to explore potential applications in pharmaceuticals or as a biocontrol agent in agriculture.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.